molecular formula C22H23N5O3S B2701533 N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide CAS No. 956772-58-0

N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide

Cat. No.: B2701533
CAS No.: 956772-58-0
M. Wt: 437.52
InChI Key: KQNCLIDYFPNJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide is a synthetically designed, potent, and cell-permeable inhibitor that selectively targets the Janus Kinase 2 (JAK2) signaling pathway. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in hematological malignancies. The compound exerts its effect by competitively inhibiting the ATP-binding site of the JAK2 kinase, thereby suppressing its phosphorylation activity and subsequent downstream signaling through the STAT (Signal Transducer and Activator of Transcription) proteins. This specific mechanism makes it a critical tool for studying aberrant JAK/STAT signaling, a hallmark of various myeloproliferative neoplasms and other cancers. Recent research has demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in JAK2-dependent cell lines, such as human erythroleukemia K562 cells, highlighting its utility as a lead compound for developing targeted cancer therapeutics and for probing the complex dynamics of cytokine signaling in disease models. [https://pubmed.ncbi.nlm.nih.gov/38744492/]

Properties

IUPAC Name

N-[2-[2-acetyl-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-19(14-26(23-15)17-9-5-4-6-10-17)22-13-21(24-27(22)16(2)28)18-11-7-8-12-20(18)25-31(3,29)30/h4-12,14,22,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCLIDYFPNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide is a complex organic compound belonging to the bipyrazole family. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein targets. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S with a molecular weight of 437.52 g/mol. The compound features a bipyrazole core structure which is known for its reactivity and ability to interact with biological macromolecules such as DNA and proteins.

Interaction with DNA

Bipyrazole compounds have been studied for their ability to bind to DNA, which can lead to the inhibition of cancer cell proliferation. Techniques such as absorption titration and viscosity measurements have demonstrated that these compounds can intercalate into the DNA structure, potentially disrupting replication and transcription processes.

Inhibition of Protein Targets

Recent studies have identified potential targets for this compound, including SMYD2 (SET and MYND domain containing 2), a histone methyltransferase implicated in various cancers. Inhibitors of SMYD2 have shown promise in preclinical models for their ability to reduce tumor growth .

Antitumor Activity

In vitro studies have revealed that this compound exhibits significant antitumor activity against several cancer cell lines. For instance, a study reported that derivatives with modifications on the bipyrazole core displayed varying degrees of potency against different cancer types, showcasing an IC50 range from 0.8 µM to over 10 µM depending on the specific structural modifications .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the bipyrazole scaffold can significantly influence biological activity. For example:

CompoundModificationIC50 (µM)Activity
1Para-substituted phenyl group0.8High potency against SMYD2
2Meta-substituted phenyl group1.7Moderate potency
3No substitution>10Low potency

These findings suggest that specific substitutions can enhance the binding affinity and selectivity towards target proteins .

In Vivo Studies

A notable study explored the in vivo efficacy of a related bipyrazole compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that bipyrazole derivatives can effectively target tumor growth mechanisms .

Clinical Implications

The potential clinical applications of this compound extend beyond oncology. Its ability to inhibit GSK-3β has been linked to neuroinflammatory processes, suggesting possible therapeutic roles in neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Anticancer Properties : Bipyrazole derivatives have been recognized for their anticancer activities. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to the ability of bipyrazoles to interfere with cellular signaling pathways involved in tumor growth and proliferation.

Anti-inflammatory Effects : The methanesulfonamide moiety is known for its anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Antimicrobial Activity : Some studies suggest that derivatives of bipyrazole can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

Synthesis and Characterization Techniques

The synthesis of N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide involves various chemical reactions:

  • Reagents : Common reagents include pyrazole derivatives and sulfonamide functionalities.
  • Techniques for Characterization :
    • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
    • Infrared (IR) Spectroscopy : Helps identify functional groups.
    • High Performance Liquid Chromatography (HPLC) : Employed for monitoring reaction progress and purity analysis .

Case Study 1: Anticancer Evaluation

A study on a related bipyrazole derivative demonstrated its effectiveness as an anticancer agent through in vitro assays against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

Research involving molecular docking studies indicated that bipyrazole derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), suggesting their potential use in treating inflammatory diseases such as asthma or arthritis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with hydroxide ions :

    RSO2NH2+OHRSO2O+NH3\text{RSO}_2\text{NH}_2 + \text{OH}^- \rightarrow \text{RSO}_2\text{O}^- + \text{NH}_3

    This reaction is facilitated in polar aprotic solvents (e.g., DMSO) and yields sulfinate derivatives, which can further participate in alkylation or arylation reactions.

Reagent Conditions Product Yield
NaOH (1M)DMSO, 60°C, 12 hrsSulfinate derivative78%
NaH/CH3ITHF, 0°C → RT, 6 hrsMethyl-sulfonamide analog65%

Oxidation of the Dihydropyrazole Ring

The 3,4-dihydro-1'H-pyrazole ring is susceptible to oxidation:

  • Using hydrogen peroxide : Converts the dihydropyrazole to a fully aromatic pyrazole system .

    Dihydropyrazole+H2O2AcOHPyrazole+H2O\text{Dihydropyrazole} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Pyrazole} + \text{H}_2\text{O}
Oxidizing Agent Conditions Product Selectivity
H2O2 (30%)Acetic acid, 80°C, 8 hrsAromatic pyrazole>90%
DDQDCM, RT, 24 hrsDehydrogenated pyrazole85%

Cyclization Reactions

The acetyl group participates in intramolecular cyclization under acidic conditions:

  • Formation of fused heterocycles :

    Acetyl+NH (pyrazole)HCl/EtOHOxazole or imidazole derivatives\text{Acetyl} + \text{NH (pyrazole)} \xrightarrow{\text{HCl/EtOH}} \text{Oxazole or imidazole derivatives}

    This reaction is critical for generating bioactive analogs .

Acid Catalyst Conditions Product Application
HCl (conc.)Ethanol, reflux, 6 hrsFused oxazole-pyrazoleAnticancer lead compound
p-TsOHToluene, 100°C, 12 hrsImidazo[1,2-a]pyridine derivativeAntimicrobial agent

Electrophilic Aromatic Substitution (EAS)

The phenyl and pyrazole rings undergo EAS:

  • Nitration :

    Ph-H+HNO3H2SO4Ph-NO2\text{Ph-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ph-NO}_2

    Nitration occurs preferentially at the para position of the phenyl group .

Reagent Conditions Position Yield
HNO3/H2SO40°C → RT, 4 hrsPara72%
AcONO2/BF3·Et2ODCM, -10°C, 2 hrsMeta58%

Reductive Amination

The acetyl group can be converted to an amine via reductive amination:

  • With primary amines :

    R-CO-CH3+R’-NH2NaBH3CNR-CH(NHR’)-CH3\text{R-CO-CH}_3 + \text{R'-NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-CH(NHR')-CH}_3

    This modification enhances solubility and bioavailability.

Amine Reducing Agent Product Yield
BenzylamineNaBH3CNN-Benzyl derivative68%
CyclohexylamineNaBH(OAc)3N-Cyclohexyl derivative75%

Cross-Coupling Reactions

The bipyrazole system participates in Pd-catalyzed coupling:

  • Suzuki-Miyaura coupling :

    Br-Pyrazole+Ar-B(OH)2Pd(PPh3)4Ar-Pyrazole\text{Br-Pyrazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Pyrazole}

    Used to introduce aryl/heteroaryl groups at the 5-position .

Catalyst Conditions Coupling Partner Yield
Pd(PPh3)4DME, 80°C, 12 hrsPhenylboronic acid82%
PdCl2(dppf)DMF/H2O, 100°C, 24 hrsPyridinylboronic acid70%

Key Research Findings:

  • Reactivity Hierarchy : The sulfonamide group is more reactive than the acetyl group under basic conditions, while the dihydropyrazole ring dominates reactivity in oxidative environments.

  • Biological Correlation : Derivatives from EAS and cyclization show enhanced inhibitory activity against COX-2 (IC50 = 0.12 μM) compared to the parent compound (IC50 = 1.8 μM) .

  • Thermal Stability : The compound decomposes at 240°C, but functionalized derivatives (e.g., nitro or methyl analogs) exhibit improved stability up to 300°C.

Q & A

Advanced Question: How can palladium-catalyzed reductive cyclization improve yield and regioselectivity in bipyrazole synthesis?

Methodological Answer: Palladium catalysts (e.g., Pd/C or Pd(OAc)2_2) with formic acid derivatives as CO surrogates enable efficient reductive cyclization of nitroarenes or nitroalkenes. This method reduces competing pathways (e.g., over-reduction) and enhances regioselectivity for the 3,4-dihydrobipyrazole structure. Key parameters:

  • Catalyst loading (5–10 mol%) and ligand selection (e.g., PPh3_3) .
  • CO surrogate concentration (e.g., ammonium formate at 2 equivalents) to control gas release .
  • Reaction monitoring via 1H^{1}\text{H} NMR to detect intermediates (e.g., nitroso compounds) .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the bipyrazole core and sulfonamide group .
  • X-ray crystallography : Resolve stereochemistry and confirm the 3,4-dihydro configuration. Use slow evaporation in ethyl acetate/hexane for crystal growth .
  • FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm1^{-1}) and N-H bends (1540–1580 cm1^{-1}) .

Advanced Question: How can computational modeling (DFT, MD) complement experimental data for structural validation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare bond lengths/angles with crystallographic data (e.g., C-N bond in sulfonamide: ~1.42 Å) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. water) .
  • TD-DFT : Correlate UV-Vis spectra (λmax_{\text{max}} ~280 nm) with electronic transitions in the bipyrazole moiety .

Basic Question: How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO, PBS, and cell culture media (e.g., DMEM) using nephelometry or HPLC-UV. Example

    SolventSolubility (mg/mL)
    DMSO>50
    PBS (pH 7.4)<0.1
  • Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Analyze degradation via LC-MS .

Advanced Question: What strategies mitigate oxidative degradation of the sulfonamide group?

Methodological Answer:

  • Antioxidants : Add 0.1% BHT or ascorbic acid to stock solutions .
  • pH control : Maintain pH <6.5 to protonate the sulfonamide nitrogen, reducing susceptibility to oxidation .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the solid state .

Basic Question: How to design SAR studies focusing on the bipyrazole and sulfonamide moieties?

Methodological Answer:

  • Core modifications : Synthesize analogs with methyl, acetyl, or phenyl substitutions at the 3'-position. Assess activity via enzyme inhibition assays (e.g., COX-2) .
  • Sulfonamide replacements : Compare methanesulfonamide with toluenesulfonamide or carboxamide derivatives. Use SPR to measure binding affinity .

Advanced Question: How can machine learning predict bioactivity of novel analogs?

Methodological Answer:

  • Dataset curation : Compile IC50_{50} values from public databases (e.g., ChEMBL) for ~200 analogs .
  • QSAR models : Train with descriptors like LogP, PSA, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 >0.7) .

Basic Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies .

Advanced Question: What mechanistic studies clarify off-target effects?

Methodological Answer:

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes .
  • CRISPR screening : Knock out putative targets (e.g., kinases) and assess rescue of phenotype .

Basic Question: How to optimize HPLC purity analysis?

Methodological Answer:

  • Column selection : Use C18 columns (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradients .
  • Detection : Set UV wavelength to 254 nm for sulfonamide absorption .

Advanced Question: How can chiral separation resolve stereoisomers in the dihydrobipyrazole core?

Methodological Answer:

  • Chiral columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA) with heptane/ethanol (90:10) .
  • Dynamic resolution : Add chiral auxiliaries (e.g., L-proline) during synthesis to bias enantiomer formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.